2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It has been used in the synthesis of inhibitors forMaternal Embryonic Leucine Zipper Kinase (MELK) , and it possibly acts on penicillin-binding protein . These proteins play crucial roles in cell division and bacterial cell wall synthesis, respectively.
Mode of Action
It is suggested that the chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Biochemical Pathways
Given its potential role in the synthesis of melk inhibitors , it may impact pathways related to cell division and growth.
Pharmacokinetics
It is soluble in dmf and dmso , which suggests it could be well-absorbed and distributed in the body
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase
Cellular Effects
It has been used in the synthesis of inhibitors of MELK, which suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a synthetic intermediate used in the production of MELK inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide typically involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-chloro-N-(2-methyl-4-aminophenyl)acetamide.
Oxidation: Formation of 2-chloro-N-(2-carboxy-4-nitrophenyl)acetamide.
Scientific Research Applications
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-methyl-4-aminophenyl)acetamide
Uniqueness
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a chlorine atom, which allows it to undergo a variety of chemical reactions.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWELOJKQQJGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326234 | |
Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83473-10-3 | |
Record name | 83473-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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